molecular formula C21H15ClN2O3 B12449393 2-benzoyl-N'-(3-chlorobenzoyl)benzohydrazide

2-benzoyl-N'-(3-chlorobenzoyl)benzohydrazide

Cat. No.: B12449393
M. Wt: 378.8 g/mol
InChI Key: KXXGKUFESZGULR-UHFFFAOYSA-N
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Description

2-benzoyl-N’-(3-chlorobenzoyl)benzohydrazide is an organic compound with the molecular formula C21H15ClN2O3 It is a derivative of benzohydrazide, featuring both benzoyl and chlorobenzoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzoyl-N’-(3-chlorobenzoyl)benzohydrazide typically involves the reaction of benzohydrazide with benzoyl chloride and 3-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 2-benzoyl-N’-(3-chlorobenzoyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

2-benzoyl-N’-(3-chlorobenzoyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoyl and chlorobenzoyl derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Benzoyl and chlorobenzoyl derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted benzohydrazides, depending on the nucleophile used.

Scientific Research Applications

2-benzoyl-N’-(3-chlorobenzoyl)benzohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-benzoyl-N’-(3-chlorobenzoyl)benzohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of benzoyl and chlorobenzoyl groups can influence its binding affinity and specificity towards these targets. The exact pathways involved would vary based on the biological context and the specific target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzohydrazide: The parent compound, lacking the benzoyl and chlorobenzoyl groups.

    N’-benzoylbenzohydrazide: A simpler derivative with only one benzoyl group.

    N’-(3-chlorobenzoyl)benzohydrazide: A derivative with only the chlorobenzoyl group.

Uniqueness

2-benzoyl-N’-(3-chlorobenzoyl)benzohydrazide is unique due to the presence of both benzoyl and chlorobenzoyl groups, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C21H15ClN2O3

Molecular Weight

378.8 g/mol

IUPAC Name

2-benzoyl-N'-(3-chlorobenzoyl)benzohydrazide

InChI

InChI=1S/C21H15ClN2O3/c22-16-10-6-9-15(13-16)20(26)23-24-21(27)18-12-5-4-11-17(18)19(25)14-7-2-1-3-8-14/h1-13H,(H,23,26)(H,24,27)

InChI Key

KXXGKUFESZGULR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NNC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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